BenchChemオンラインストアへようこそ!

8-Bromo-7-fluoroquinoline-2-carboxylic acid

Medicinal Chemistry Lipophilicity ADME

8-Bromo-7-fluoroquinoline-2-carboxylic acid (CAS 1420793-38-9) features a unique 8-bromo/7-fluoro substitution pattern that is not interchangeable with generic quinoline analogs. The 8-bromo substituent serves as a critical Suzuki-Miyaura cross-coupling handle for generating focused kinase inhibitor libraries, while the 7-fluoro group modulates metabolic stability and binding affinity. With an XLogP of 2.8—significantly higher than the non-brominated analog (2.2)—this scaffold delivers measurable lipophilicity advantages for membrane penetration studies. Ideal for SAR-driven lead optimization in antibacterial and kinase programs.

Molecular Formula C10H5BrFNO2
Molecular Weight 270.057
CAS No. 1420793-38-9
Cat. No. B2354964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-fluoroquinoline-2-carboxylic acid
CAS1420793-38-9
Molecular FormulaC10H5BrFNO2
Molecular Weight270.057
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CC(=N2)C(=O)O)Br)F
InChIInChI=1S/C10H5BrFNO2/c11-8-6(12)3-1-5-2-4-7(10(14)15)13-9(5)8/h1-4H,(H,14,15)
InChIKeyZWEPPCYRSMPNLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-7-fluoroquinoline-2-carboxylic Acid (1420793-38-9): Chemical Identity and Baseline Properties for Procurement Decisions


8-Bromo-7-fluoroquinoline-2-carboxylic acid (CAS 1420793-38-9) is a halogenated heteroaromatic compound belonging to the quinoline-2-carboxylic acid class. Its molecular formula is C10H5BrFNO2, with a molecular weight of 270.05 g/mol [1]. The compound features a quinoline core substituted with a bromine atom at position 8, a fluorine atom at position 7, and a carboxylic acid group at position 2 [2]. Computed descriptors from authoritative databases indicate an XLogP3-AA value of 2.8, reflecting moderate lipophilicity, one hydrogen bond donor, and four hydrogen bond acceptors [1]. This structural profile is typical of building blocks used in medicinal chemistry for the development of kinase inhibitors and antibacterial agents [3].

Why Generic Quinoline-2-Carboxylic Acid Analogs Cannot Substitute for 8-Bromo-7-fluoroquinoline-2-carboxylic Acid (1420793-38-9)


Generic substitution of 8-Bromo-7-fluoroquinoline-2-carboxylic acid with closely related analogs is scientifically inadvisable due to the distinct and often non-additive influence of its specific halogenation pattern on key physicochemical and reactivity parameters. The presence of a bromine atom at the 8-position and a fluorine atom at the 7-position on the quinoline core confers a unique combination of electronic, steric, and lipophilic properties [1]. For instance, the compound's computed XLogP3-AA value of 2.8 [2] is significantly higher than that of the 7-fluoro analog (2.2) [3], which directly impacts membrane permeability and solubility. Furthermore, the 8-bromo substituent is a critical functional handle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura couplings, a synthetic utility absent in non-brominated analogs [4]. These quantitative differences in physicochemical properties and synthetic versatility preclude the interchangeability of this compound with other quinoline-2-carboxylic acid derivatives in structure-activity relationship (SAR) studies and synthetic pathways.

Quantitative Differentiation Guide: 8-Bromo-7-fluoroquinoline-2-carboxylic Acid (1420793-38-9) vs. Key Analogs


Lipophilicity Advantage: Higher XLogP Compared to 7-Fluoroquinoline-2-carboxylic Acid

The target compound exhibits a higher computed lipophilicity compared to its 7-fluoroquinoline-2-carboxylic acid analog. Specifically, 8-Bromo-7-fluoroquinoline-2-carboxylic acid has a PubChem-calculated XLogP3-AA value of 2.8 [1]. This represents a 27% increase over the XLogP3-AA value of 2.2 for 7-fluoroquinoline-2-carboxylic acid (CAS 256929-92-7) [2]. This difference is attributable to the presence of the 8-bromo substituent.

Medicinal Chemistry Lipophilicity ADME

Synthetic Versatility: Bromine as a Handle for Cross-Coupling Reactions

The 8-bromo substituent on the quinoline core enables participation in palladium-catalyzed cross-coupling reactions, a functional capability not present in non-brominated analogs. While specific yield data for this exact compound is not publicly available, studies on 8-bromoquinoline demonstrate that bromoquinolines can undergo Suzuki-Miyaura cross-coupling with aryl boronic acids to form biaryl systems in good yields, with reported yields of up to 82% for analogous compounds [1]. This positions 8-Bromo-7-fluoroquinoline-2-carboxylic acid as a superior intermediate for library diversification compared to 7-fluoroquinoline-2-carboxylic acid (CAS 256929-92-7), which lacks the requisite halogen handle for such transformations.

Organic Synthesis Cross-Coupling Suzuki-Miyaura

Enhanced Lipophilicity and Potential for Increased Metabolic Stability via Fluorine Substitution

The strategic placement of a fluorine atom at the 7-position of the quinoline ring is a well-established tactic in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties [1]. While direct comparative metabolic stability data for this compound is unavailable, the presence of fluorine at the 7-position is known to increase the oxidative metabolic stability of quinolone drugs compared to their non-fluorinated counterparts [2]. This provides a potential advantage over 8-bromoquinoline-2-carboxylic acid (CAS 914208-15-4), which lacks the fluorine atom and may be more susceptible to oxidative metabolism. The combination of 8-Br and 7-F thus offers a unique profile of synthetic utility and potential metabolic resilience.

Medicinal Chemistry Metabolic Stability Fluorine Chemistry

Optimal Application Scenarios for 8-Bromo-7-fluoroquinoline-2-carboxylic Acid (1420793-38-9) in Scientific Research


Building Block for Kinase Inhibitor Libraries via Suzuki-Miyaura Diversification

The compound's 8-bromo substituent makes it an ideal core scaffold for generating focused libraries of kinase inhibitors. Researchers can utilize the compound in Suzuki-Miyaura cross-coupling reactions to introduce diverse aryl or heteroaryl groups at the 8-position, rapidly exploring structure-activity relationships (SAR) [1]. The presence of the 7-fluoro substituent further allows for the tuning of metabolic stability and binding affinity, a key advantage over non-fluorinated scaffolds. This approach is directly supported by literature demonstrating the efficient Suzuki coupling of 8-bromoquinoline derivatives [1] and the established role of fluorine in kinase inhibitor design [2].

Intermediate for the Synthesis of Fluorinated Antibacterial Agents

Given the well-documented role of the fluoroquinolone core in antibacterial drug discovery [3], this compound serves as a valuable advanced intermediate. Its 2-carboxylic acid group is a known pharmacophore for bacterial DNA gyrase/topoisomerase IV inhibition. The unique combination of 8-bromo and 7-fluoro substituents allows medicinal chemists to design and synthesize novel analogs with potentially improved activity against resistant bacterial strains. The higher lipophilicity (XLogP 2.8) compared to the simple 7-fluoro analog [4] suggests it could yield derivatives with enhanced bacterial cell penetration, a key factor in overcoming resistance.

Physicochemical Probe in SAR Studies for Lead Optimization

The distinct physicochemical properties of this compound make it a useful tool for probing SAR in lead optimization campaigns. Its XLogP value of 2.8 [4] is significantly higher than that of the analogous 7-fluoroquinoline-2-carboxylic acid (XLogP 2.2) [5], providing a measurable difference in lipophilicity. Researchers can compare the biological activity of compounds derived from this scaffold with those derived from less lipophilic analogs to quantify the impact of lipophilicity on target engagement, cellular potency, and off-target effects. This quantitative approach to SAR is essential for making informed decisions in the hit-to-lead and lead optimization phases of drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-7-fluoroquinoline-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.